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Compound of Interest
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Cat. No.: B15586646 Get Quote

Introduction

Antitumor agent-152 is a novel small molecule inhibitor targeting the aberrant signaling

cascade in various malignancies. Understanding its pharmacokinetic (PK) profile is paramount

for optimizing dosing strategies, ensuring therapeutic efficacy, and minimizing potential

toxicities. This document provides a detailed overview of the absorption, distribution,

metabolism, and excretion (ADME) properties of Antitumor agent-152, based on

comprehensive preclinical and early-phase clinical investigations. The methodologies for the

key experiments are described, and all quantitative data are summarized for clarity and

comparative analysis.

Non-Clinical Pharmacokinetics
The non-clinical pharmacokinetic evaluation of Antitumor agent-152 was conducted in

multiple species to ascertain its ADME profile and to support the first-in-human dose selection.

In Vivo Animal Studies
Experimental Protocol: Murine Pharmacokinetic Study

Subjects: Male BALB/c mice (n=5 per group), aged 6-8 weeks.

Administration:
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Intravenous (IV): A single dose of 5 mg/kg was administered via the tail vein as a bolus

injection. The vehicle was a solution of 10% DMSO, 40% PEG300, and 50% saline.

Oral (PO): A single dose of 20 mg/kg was administered by oral gavage. The vehicle was a

0.5% methylcellulose solution.

Sample Collection: Blood samples (approximately 50 µL) were collected from the saphenous

vein into EDTA-coated tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Sample Processing: Plasma was separated by centrifugation at 2000 x g for 10 minutes at

4°C and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of Antitumor agent-152 were determined using a

validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Table 1: Pharmacokinetic Parameters of Antitumor Agent-152 in Mice

Parameter Intravenous (5 mg/kg) Oral (20 mg/kg)

Cmax (ng/mL) 1850 ± 210 980 ± 150

Tmax (h) 0.083 1.0

AUC0-t (ng·h/mL) 4560 ± 550 7300 ± 890

AUC0-inf (ng·h/mL) 4650 ± 570 7450 ± 910

t1/2 (h) 3.5 ± 0.4 4.1 ± 0.5

CL (L/h/kg) 1.08 ± 0.13 -

Vss (L/kg) 3.8 ± 0.5 -

Absolute Bioavailability (F%) - 40.1%

Data are presented as mean ± standard deviation.

In Vitro Metabolism
Experimental Protocol: Metabolic Stability in Liver Microsomes
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System: Pooled human and mouse liver microsomes (1 mg/mL protein concentration).

Incubation: Antitumor agent-152 (1 µM) was incubated with liver microsomes and an

NADPH-regenerating system at 37°C.

Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile.

Analysis: The remaining concentration of Antitumor agent-152 was quantified by LC-

MS/MS to determine the rate of depletion.

Table 2: In Vitro Metabolic Stability of Antitumor Agent-152

Species
Intrinsic Clearance (CLint,
µL/min/mg protein)

Half-life (t1/2, min)

Mouse 125 11.1

Human 45 30.8

Clinical Pharmacokinetics
A Phase I, open-label, single-center, dose-escalation study was conducted in patients with

advanced solid tumors to evaluate the safety, tolerability, and pharmacokinetics of Antitumor
agent-152.

Experimental Protocol: Phase I Human Study

Subjects: Patients with advanced refractory solid tumors.

Study Design: A standard 3+3 dose-escalation design was employed.

Dosing: Antitumor agent-152 was administered orally once daily in 21-day cycles.

PK Sampling: On Cycle 1 Day 1, serial blood samples were collected pre-dose and at 0.5, 1,

2, 4, 6, 8, 12, and 24 hours post-dose.
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Bioanalysis: Plasma concentrations were determined using a validated LC-MS/MS method.

Table 3: Mean Pharmacokinetic Parameters of Antitumor Agent-152 in Humans (Cycle 1 Day

1)

Dose Level
(mg)

Cmax (ng/mL) Tmax (h)
AUC0-24h
(ng·h/mL)

t1/2 (h)

50 450 ± 110 2.1 ± 0.5 4900 ± 1200 10.5 ± 2.1

100 980 ± 250 2.0 ± 0.8 11500 ± 2800 11.2 ± 2.5

200 1850 ± 450 1.9 ± 0.6 24000 ± 5900 10.8 ± 2.3

Data are presented as mean ± standard deviation.

Visualizations
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for Antitumor agent-152,

which involves the inhibition of a key kinase in a cancer-related signaling pathway.
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Caption: Antitumor agent-152 inhibits the MAPK/ERK signaling pathway.

Experimental Workflow
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The workflow for the in vivo pharmacokinetic analysis is depicted below, from drug

administration to data analysis.
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Caption: Workflow for a typical in vivo pharmacokinetic study.
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[https://www.benchchem.com/product/b15586646#pharmacokinetics-of-antitumor-agent-152]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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